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Compound of Interest

Compound Name: 2-Nitrocyclohexa-1,3-diene

Cat. No.: B15438383

For Immediate Release

Palo Alto, CA — October 26, 2025 — This technical guide provides a comprehensive overview of
the spectroscopic data for 2-Nitrocyclohexa-1,3-diene, a molecule of interest to researchers
in synthetic chemistry and drug development. Due to the limited availability of direct
experimental spectra for 2-Nitrocyclohexa-1,3-diene in publicly accessible databases, this
report presents computed data alongside general experimental protocols for Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. To offer a practical
reference, experimental data for the parent compound, 1,3-cyclohexadiene, is also included for
comparative purposes.

Molecular and Spectroscopic Overview

2-Nitrocyclohexa-1,3-diene (CeéH7NO3) is a cyclic diene containing a nitro functional group.
This structural feature is expected to significantly influence its spectroscopic properties. The
nitro group is a strong electron-withdrawing group, which will deshield adjacent protons and
carbons in the NMR spectra. In IR spectroscopy, the N-O bonds of the nitro group will exhibit
characteristic strong stretching vibrations. Mass spectrometry will reveal the molecular weight
of the compound and characteristic fragmentation patterns.

Computed Properties for 2-Nitrocyclohexa-1,3-diene[1]
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Property Value
Molecular Formula CeH7NO2
Molecular Weight 125.13 g/mol

IUPAC Name

2-nitrocyclohexa-1,3-diene

CAS Number

76356-96-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Predicted *H NMR Data for 2-Nitrocyclohexa-1,3-diene

While specific experimental data is not readily available, the following are predicted chemical

shifts (0) and multiplicities for the protons of 2-Nitrocyclohexa-1,3-diene. The electron-

withdrawing nitro group is expected to cause a downfield shift for the vinylic proton at C1 and

the allylic protons.

Predicted Chemical Shift

Proton Multiplicity
(Pppm)

H1 ~7.0-7.5 Singlet or Doublet

H3 ~6.0-6.5 Multiplet

H4 ~5.8-6.2 Multiplet

H5 ~2.2-2.5 Multiplet

H6 ~2.2-2.5 Multiplet

Predicted **C NMR Data for 2-Nitrocyclohexa-1,3-diene

The carbon atoms in 2-Nitrocyclohexa-1,3-diene will exhibit distinct chemical shifts. The

carbon atom (C2) bearing the nitro group is expected to be significantly deshielded.
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Carbon Predicted Chemical Shift (ppm)
C1 ~130-140

Cc2 ~145-155

C3 ~125-135

C4 ~120-130

C5 ~20-30

C6 ~20-30

Experimental NMR Data for 1,3-Cyclohexadiene

For comparison, the experimental *H and 3C NMR data for the parent compound, 1,3-
cyclohexadiene, are provided below.

1H NMR of 1,3-Cyclohexadiene

Proton Chemical Shift (ppm) Multiplicity
H1, H4 5.97 Multiplet
H2, H3 5.79 Multiplet
H5, H6 2.19 Multiplet

13C NMR of 1,3-Cyclohexadiene

Carbon Chemical Shift (ppm)
Ci,cC4 126.6

C2,C3 124.7

C5, C6 22.8

General Experimental Protocol for NMR Spectroscopy
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A general procedure for obtaining NMR spectra of a compound like 2-Nitrocyclohexa-1,3-
diene is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

 Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and
the magnetic field is shimmed to achieve homogeneity.

o Data Acquisition: Acquire the *H NMR spectrum. Following this, acquire the 13C NMR
spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY
(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be
performed.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the NMR spectrum. The spectrum is then phased, baseline corrected, and
referenced to an internal standard (e.g., tetramethylsilane, TMS).

Sample Preparation Data Acquisition Data Processing

Dissolve Sample in a .
Deuterated Solvent }—> Acquire 1H Spectrum }—> Acquire 13C Spectrum }—>

Acquire 2D Spectra
(COSY, HSQC)

Fourier Transform }—P{ Phase and Baseline Correction [—>|

Reference to Standard

Click to download full resolution via product page

General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted IR Data for 2-Nitrocyclohexa-1,3-diene

The key expected IR absorption bands for 2-Nitrocyclohexa-1,3-diene are associated with the
nitro group and the carbon-carbon double bonds.
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Predicted Wavenumber

Functional Group Intensity
(cm™)

N-O Asymmetric Stretch 1500-1560 Strong

N-O Symmetric Stretch 1340-1380 Strong

C=C Stretch (conjugated) 1600-1650 Medium

=C-H Stretch 3000-3100 Medium

C-H Stretch (aliphatic) 2850-3000 Medium

Experimental IR Data for 1,3-Cyclohexadiene

The experimental IR spectrum of 1,3-cyclohexadiene shows the following characteristic

absorptions.

Functional Group

Wavenumber (cm—?)

=C-H Stretch

3030

C-H Stretch (aliphatic)

2930, 2860, 2835

C=C Stretch

1650, 1578

General Experimental Protocol for FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining an

IR spectrum.

e Sample Preparation:

o Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.g.,

NaCl or KBr).

o Solid Samples: The solid sample is finely ground with KBr powder and pressed into a thin

pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance

(ATR) accessory.
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e Background Spectrum: A background spectrum of the empty sample holder (or pure KBr
pellet) is recorded.

o Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is
recorded.

» Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR spectrum.

Sample Preparation Data Acquisition Data Processing
Prepare Liquid Film ». | Record Background ».| Record Sample - .| Generate Final
or Solid Pellet . Spectrum | Spectrum > e — Spectrum

Click to download full resolution via product page

General workflow for FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrum for 2-Nitrocyclohexa-1,3-diene

The electron ionization (El) mass spectrum of 2-Nitrocyclohexa-1,3-diene is expected to show
a molecular ion peak (M*) and several fragment ions.

m/z lon

125 [CeH7NO2]* (Molecular lon)
79 [CeH7]* (Loss of NO2)

77 [CeHs]* (Loss of NO2 and Hz)

Experimental Mass Spectrum for 1,3-Cyclohexadiene
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The mass spectrum of 1,3-cyclohexadiene is characterized by the following major peaks.

miz lon

80 [CeHs]* (Molecular lon)

79 [CeH7]* (Loss of H)

78 [CeHe]* (Loss of H2)

77 [CeHs]* (Loss of H and H2)

General Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or a gas chromatograph (GC-MS).

« lonization: In the ion source, the sample molecules are bombarded with high-energy
electrons, leading to the formation of a molecular ion and various fragment ions.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-
flight), which separates them based on their mass-to-charge (m/z) ratio.

» Detection: The separated ions are detected, and their abundance is recorded.

o Data Processing: The data is processed to generate a mass spectrum, which is a plot of ion
abundance versus m/z.

Sample Introduction Analysis Output

Mass Separation »| Detection > Generate Mass

Introduce Sample [—#>| lonization (El) [—] (mi2) Spectrum
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General workflow for Mass Spectrometry.

Conclusion

While experimental spectroscopic data for 2-Nitrocyclohexa-1,3-diene is not readily available
in the public domain, computational predictions and data from the parent compound, 1,3-
cyclohexadiene, provide a strong basis for its expected spectroscopic characteristics. The
protocols outlined in this guide offer a standardized approach for researchers to obtain and
interpret the NMR, IR, and MS spectra of this and similar compounds, facilitating further
research and development in relevant scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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